molecular formula C14H16N4O2 B2751783 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea CAS No. 1797865-43-0

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea

Cat. No.: B2751783
CAS No.: 1797865-43-0
M. Wt: 272.308
InChI Key: LTZOMGPOUCVMJD-UHFFFAOYSA-N
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Description

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea is an organic compound that features a unique structure combining a phenyl group, a tetrahydrofuran ring, and a pyrazolyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofuran ring, followed by the formation of the pyrazole ring, and finally, the coupling of these intermediates with a phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-phenylurea is unique due to its combination of a phenyl group, a tetrahydrofuran ring, and a pyrazolyl urea moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(16-11-4-2-1-3-5-11)17-12-8-15-18(9-12)13-6-7-20-10-13/h1-5,8-9,13H,6-7,10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZOMGPOUCVMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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